1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine core substituted with chloro and fluoro groups, making it a valuable subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine.
- These compounds also possess a dihydropyridine core and are known for their pharmacological activities.
Uniqueness
- The unique combination of chloro and fluoro substituents in this compound distinguishes it from other similar compounds.
- This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-4-1-5-17(22)15(16)11-24-10-2-3-14(19(24)26)18(25)23-13-8-6-12(21)7-9-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZJASYWZYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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